molecular formula C10H13NO3 B1444842 2-(Butan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1250383-83-5

2-(Butan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B1444842
CAS No.: 1250383-83-5
M. Wt: 195.21 g/mol
InChI Key: NXRLBXTVLZAZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butan-2-yloxy)pyridine-4-carboxylic acid is a chemical compound of interest in medicinal chemistry and scientific research . It belongs to the class of pyridine carboxylic acid derivatives, which are highly privileged scaffolds in contemporary drug design . These compounds are extensively investigated for their potential to interact with a wide range of biological targets, largely due to the versatility of the pyridine ring, which can facilitate π-π stacking and hydrogen bond interactions, and the carboxylic acid group, which can act as a metal-chelating moiety . While specific biological data for this compound may be limited, its core structure aligns with those used in developing potent enzyme inhibitors and therapeutic agents for conditions such as infectious diseases, cancer, and central nervous system disorders . Researchers value this compound as a key building block for the synthesis of more complex molecules, for studying structure-activity relationships (SAR), and for exploring new chemical space in agrochemical and pharmaceutical development . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use, nor for personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

2-butan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7(2)14-9-6-8(10(12)13)4-5-11-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRLBXTVLZAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid

General Synthetic Strategy

The synthesis of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid typically involves:

  • Starting from 4-cyanopyridine or 4-pyridinecarboxylic acid derivatives.
  • Introduction of the butan-2-yloxy group at the 2-position via nucleophilic substitution or etherification.
  • Hydrolysis or oxidation steps to convert nitrile or ester groups to the carboxylic acid.

Key Reactants and Catalysts

  • Reactants: 4-cyanopyridine or 4-pyridinecarboxylic acid derivatives, 2-butanol (for the butan-2-yloxy moiety).
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid, methanesulfonic acid, or mineral acids like hydrochloric acid are commonly employed for etherification and hydrolysis steps.
  • Solvents: Common solvents include toluene, ethanol, methanol, or mixtures thereof.
  • Temperature: Elevated temperatures (typically 80–130 °C) are used to drive the reactions efficiently.

Detailed Synthetic Routes

Etherification of 4-Cyanopyridine with 2-Butanol

One principal method involves the reaction of 4-cyanopyridine with 2-butanol in the presence of an acid or base catalyst to form 2-(Butan-2-yloxy)pyridine-4-carbonitrile as an intermediate. This step is conducted under reflux conditions in solvents such as toluene or ethanol at temperatures ranging from 80 to 120 °C. The catalyst choice influences the reaction pathway and yield.

Parameter Typical Conditions
Reactants 4-cyanopyridine, 2-butanol
Catalyst Acidic (p-toluenesulfonic acid) or basic
Solvent Toluene or ethanol
Temperature 80–120 °C
Reaction Time Several hours (varies with catalyst)
Hydrolysis of Nitrile to Carboxylic Acid

Following etherification, the nitrile group is hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be carried out under acidic or basic conditions:

  • Acidic hydrolysis uses mineral acids such as hydrochloric acid or sulfuric acid in aqueous or mixed solvent systems.
  • Basic hydrolysis employs sodium hydroxide or potassium hydroxide, followed by acidification to obtain the free acid.

Hydrolysis is typically performed at elevated temperatures (80–130 °C) for several hours.

Alternative Ester Hydrolysis and Lactonization Steps

Patent literature describes methods involving ester intermediates where ester groups are hydrolyzed, and subsequent lactonization and decarboxylation steps are performed to yield the desired carboxylic acid derivatives. Organic bases like triethylamine or pyridine can promote decarboxylation at lower temperatures (60–90 °C).

Step Conditions Notes
Ester hydrolysis Acidic or basic aqueous medium, 80–130 °C Converts ester to acid
Lactonization & decarboxylation Heating with organic base (triethylamine) 60–90 °C Promotes formation of monocarboxylic acid

Research Findings and Reaction Analysis

Acid-Catalyzed Etherification

  • Methanesulfonic acid and p-toluenesulfonic acid are effective catalysts for etherification of the 2-position hydroxyl or alkoxy substitution on pyridine rings.
  • The reaction proceeds efficiently in toluene or heptane, sometimes without solvent, under reflux.
  • Catalyst loading is typically low (0.002 to 0.02 equivalents relative to substrate).

Hydrolysis and Purification

  • Hydrolysis of nitrile to acid is facilitated by strong acids like hydrochloric acid in methanol or water mixtures.
  • The resulting carboxylic acid can be purified by crystallization using solvents such as toluene or mixed toluene-heptane systems.
  • Crystalline intermediates enable easier isolation and higher purity of the final product.

Use of Organic Bases in Decarboxylation

  • Organic bases such as triethylamine or pyridine promote decarboxylation at lower temperatures, improving selectivity and yield.
  • Reaction times range from 2 to 5 hours under controlled temperature conditions.
  • The process can be carried out in acetic acid or acetic acid-methanol mixtures.

Summary Table of Preparation Steps

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Etherification 4-cyanopyridine + 2-butanol + acid catalyst 80–120 2–6 Acid catalyst: p-toluenesulfonic acid preferred
Hydrolysis of nitrile HCl or H2SO4 in MeOH/H2O 80–130 3–8 Converts nitrile to carboxylic acid
Ester hydrolysis & lactonization Acid or base hydrolysis, then triethylamine-assisted decarboxylation 60–90 2–5 Organic base lowers reaction temperature
Purification Crystallization from toluene/heptane Ambient - Yields high purity product

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the carboxylic acid group, reduced piperidine derivatives, and substituted pyridine compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(Butan-2-yloxy)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in coordination with metal ions, affecting enzymatic processes and catalytic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of 2-(butan-2-yloxy)pyridine-4-carboxylic acid with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-(Butan-2-yloxy)pyridine-4-carboxylic acid Butan-2-yloxy (C₄H₉O) C₁₀H₁₃NO₃ ~195 (estimated) Moderate lipophilicity; potential pharmaceutical intermediate Inferred
2-(Benzyloxy)pyridine-4-carboxylic acid Benzyloxy (C₆H₅CH₂O) C₁₃H₁₁NO₃ 229.24 High lipophilicity; used in organic synthesis
2-(Octan-2-yloxy)pyridine-4-carboxylic acid Octan-2-yloxy (C₈H₁₇O) C₁₄H₂₁NO₃ 251.32 Enhanced lipid solubility; research applications
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid But-2-yn-1-ylamino (C₄H₅N) C₁₀H₁₀N₂O₂ 190.20 Polar due to amino group; biochemical studies
2-(2-Methylpyrimidin-4-yl)pyridine-4-carboxylic acid Pyrimidinyl (C₅H₅N₂) C₁₁H₁₀N₂O₂ 226.22 (estimated) Heterocyclic interactions; medicinal chemistry
2,2'-Bipyridine-4-carboxylic acid Bipyridine core C₁₁H₈N₂O₂ 200.20 (estimated) Chelating agent for metal coordination

Key Observations:

Substituent Effects on Lipophilicity: The butan-2-yloxy group in the target compound balances moderate lipophilicity, making it more soluble in organic solvents than polar analogs like amino derivatives (e.g., 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid, MW 190.20) . Benzyloxy (MW 229.24) and octan-2-yloxy (MW 251.32) substituents increase hydrophobicity, reducing water solubility but enhancing membrane permeability .

Heterocyclic additions, such as the pyrimidine ring in 2-(2-methylpyrimidin-4-yl)pyridine-4-carboxylic acid (CAS 956723-01-6), expand applications in drug design due to π-π stacking and receptor binding .

Applications :

  • Bipyridine derivatives (e.g., 2,2'-bipyridine-4-carboxylic acid) serve as ligands in coordination chemistry for metal-organic frameworks (MOFs) or catalysis .
  • Thiazole- and pyrimidine-containing analogs (e.g., 2-(2-azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid) are explored in structural biology and enzyme inhibition .

Biological Activity

2-(Butan-2-yloxy)pyridine-4-carboxylic acid is a pyridine derivative with significant potential in medicinal chemistry and biological research. Its molecular formula is C10H13NO3, and it has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a carboxylic acid group at the 4-position and a butan-2-yloxy substituent at the 2-position. These structural characteristics contribute to its solubility and reactivity, influencing its biological activity.

PropertyValue
Molecular FormulaC10H13NO3
Molecular Weight195.22 g/mol
Functional GroupsCarboxylic acid, ether

The biological activity of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate various biochemical pathways, which may lead to its observed effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It can bind to specific receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that 2-(Butan-2-yloxy)pyridine-4-carboxylic acid exhibits antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound can effectively target multidrug-resistant strains of bacteria such as Staphylococcus aureus.

  • Case Study : In vitro studies demonstrated that certain derivatives exhibited selective antimicrobial activity against resistant strains, highlighting the potential for developing new therapeutic agents targeting resistant infections .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies using cancer cell lines have shown varying degrees of cytotoxicity.

  • Research Findings : A study reported that when tested against A549 human lung adenocarcinoma cells, certain derivatives displayed significant anticancer activity, reducing cell viability substantially compared to control treatments . The structure-activity relationship (SAR) indicated that modifications to the compound could enhance its efficacy.
Compound VariantCell Line TestedViability (%) Post-Treatment
2-(Butan-2-yloxy)pyridine-4-carboxylic acidA549 (Lung Cancer)78–86%
Modified DerivativeA549 (Lung Cancer)64% (with 4-chlorophenyl substitution)

Research Applications

The unique properties of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid make it a valuable compound in various fields:

  • Medicinal Chemistry : It serves as a scaffold for synthesizing novel drugs with enhanced biological activities.
  • Material Science : Its chemical behavior allows for applications in developing materials with specific properties.
  • Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent for treating infections and cancer .

Q & A

Q. What are the optimal synthetic routes for 2-(Butan-2-yloxy)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine-4-carboxylic acid derivatives. A common approach includes:

Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under catalytic conditions (e.g., palladium or copper catalysts) .

Cyclization : Using solvents like DMF or toluene under reflux to form the oxazolo-pyridine core .

Functionalization : Introducing the butan-2-yloxy group via nucleophilic substitution or esterification.

  • Key Factors :
  • Catalysts : Palladium-based catalysts improve cyclization efficiency, while copper catalysts are cost-effective for large-scale synthesis .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful purification to remove residues.
  • Temperature : Elevated temperatures (80–120°C) are critical for cyclization but must avoid decomposition.

Q. What spectroscopic techniques are recommended for characterizing 2-(Butan-2-yloxy)pyridine-4-carboxylic acid?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents (e.g., butan-2-yloxy group) and confirm regiochemistry. For example, pyridine ring protons appear as distinct multiplet signals between δ 7.5–8.5 ppm .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, if single crystals are obtainable .

Q. How should researchers handle and store 2-(Butan-2-yloxy)pyridine-4-carboxylic acid safely?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Questions

Q. How can computational methods predict the electronic properties of 2-(Butan-2-yloxy)pyridine-4-carboxylic acid?

  • Methodological Answer :
  • Density Functional Theory (DFT) :

Optimize molecular geometry using B3LYP/6-31G(d) basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

Simulate IR and NMR spectra for comparison with experimental data.

  • Applications : Predict binding affinities for metal coordination or enzyme active sites .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Methodological Answer :
  • Directing Groups : The carboxylic acid moiety acts as a meta-directing group, facilitating electrophilic substitution at the 3-position of the pyridine ring.
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 2-position, leveraging palladium catalysts .
  • Challenges : Steric hindrance from the butan-2-yloxy group may reduce reactivity at adjacent positions, requiring optimized reaction conditions (e.g., higher temperatures or bulky ligands).

Q. How does 2-(Butan-2-yloxy)pyridine-4-carboxylic acid perform as a ligand in coordination chemistry?

  • Methodological Answer :
  • Metal Coordination : The carboxylic acid and pyridine nitrogen form bidentate ligands with transition metals (e.g., Ru, Cu). For example, ruthenium complexes exhibit applications in photocatalysis and dye-sensitized solar cells .
  • MOF Synthesis : Combine with metal ions (e.g., Zn²⁺) to construct porous frameworks. Adjust pH to deprotonate the carboxylic acid for enhanced metal binding .

Q. What are the mechanistic insights into decarboxylation reactions of pyridine-4-carboxylic acid derivatives?

  • Methodological Answer :
  • Thermal Decarboxylation : Pyridine-2-carboxylic acid derivatives undergo rapid decarboxylation above 200°C, but the 4-carboxy isomer (as in this compound) is more stable due to resonance stabilization .
  • Catalytic Pathways : Metal oxides (e.g., CuO) accelerate decarboxylation via radical intermediates. Monitor reaction progress using TGA or in situ FT-IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butan-2-yloxy)pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Butan-2-yloxy)pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.